molecular formula C12H14O B13730224 Cyclohexanone, 2-phenyl-, (2S)- CAS No. 34281-94-2

Cyclohexanone, 2-phenyl-, (2S)-

Cat. No.: B13730224
CAS No.: 34281-94-2
M. Wt: 174.24 g/mol
InChI Key: DRLVMOAWNVOSPE-NSHDSACASA-N
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Description

(S)-2-Phenyl-cyclohexanone is a chiral ketone with a phenyl group attached to the second carbon of a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Phenyl-cyclohexanone can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 2-phenyl-cyclohexanone using chiral catalysts. Another method includes the enantioselective reduction of 2-phenyl-cyclohexanone oxime. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as rhodium or ruthenium complexes.

Industrial Production Methods

In industrial settings, (S)-2-Phenyl-cyclohexanone is often produced through large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenyl-cyclohexanone oxime.

    Reduction: It can be reduced to (S)-2-phenyl-cyclohexanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens or alkylating agents are employed under mild to moderate conditions.

Major Products

    Oxidation: 2-Phenyl-cyclohexanone oxime.

    Reduction: (S)-2-Phenyl-cyclohexanol.

    Substitution: Various substituted cyclohexanones depending on the reagents used.

Scientific Research Applications

(S)-2-Phenyl-cyclohexanone has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-cyclohexanone involves its interaction with specific molecular targets and pathways. As a chiral ketone, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-cyclohexanone: The racemic mixture of (S)-2-Phenyl-cyclohexanone.

    ®-2-Phenyl-cyclohexanone: The enantiomer of (S)-2-Phenyl-cyclohexanone.

    2-Phenyl-cyclohexanol: The reduced form of 2-Phenyl-cyclohexanone.

Uniqueness

(S)-2-Phenyl-cyclohexanone is unique due to its chiral nature, which allows it to be used in enantioselective synthesis. This property makes it valuable in the production of chiral drugs and other enantiomerically pure compounds, distinguishing it from its racemic and other enantiomeric counterparts.

Properties

CAS No.

34281-94-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-phenylcyclohexan-1-one

InChI

InChI=1S/C12H14O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2/t11-/m0/s1

InChI Key

DRLVMOAWNVOSPE-NSHDSACASA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=CC=C2

Origin of Product

United States

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